molecular formula C13H10N2O2S B2603179 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 900449-76-5

2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2603179
CAS No.: 900449-76-5
M. Wt: 258.3
InChI Key: LIOOSSKXGJFYIJ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 900449-76-5) is a high-value chemical building block with a molecular formula of C13H10N2O2S and a molecular weight of 258.30 . This compound is built on the thieno[2,3-d]pyrimidin-4-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The presence of a hydroxymethyl group at the 2-position of the core structure is a key synthetic handle, enabling further chemical modifications and derivatization for structure-activity relationship (SAR) studies . Researchers can readily functionalize this group, for instance, to create ether, ester, or sulfanyl linkages, facilitating the development of more complex analogs for biological screening . As such, this compound serves as a versatile precursor in drug discovery efforts, particularly in the synthesis of potential kinase inhibitors, anticancer agents, and anti-infective therapeutics. The compound's structure is characterized by a phenyl substituent at the 5-position, which can be systematically optimized to enhance target binding affinity and selectivity. This product is intended for use in laboratory research and chemical synthesis. It is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

900449-76-5

Molecular Formula

C13H10N2O2S

Molecular Weight

258.3

IUPAC Name

2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H10N2O2S/c16-6-10-14-12(17)11-9(7-18-13(11)15-10)8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H,14,15,17)

InChI Key

LIOOSSKXGJFYIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CO

solubility

soluble

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or other hydroxymethylating agents under controlled conditions.

    Phenyl Substitution: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions or other suitable aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the thieno[2,3-d]pyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anticancer, antiviral, or antimicrobial activities.

    Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.

    Chemical Biology: Use as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are heavily influenced by substituents at positions 2, 3, and 5. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Activities
2-(Hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one 2-hydroxymethyl, 5-phenyl C₁₃H₁₀N₂O₂S 258.30 g/mol Enhanced hydrophilicity; potential for hydrogen bonding. Biological activity data pending.
2-(Morpholin-4-yl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one 2-morpholin-4-yl (cyclic amine), 5-phenyl C₁₆H₁₅N₃O₂S 313.38 g/mol Improved solubility due to morpholine; possible kinase inhibition (common in anticancer agents).
3-(2-Methylpropyl)-5-phenyl-2-sulfanylidene-... 2-sulfanylidene, 3-(2-methylpropyl), 5-phenyl C₁₅H₁₄N₂OS₂ 314.41 g/mol Sulfur atom may enhance metal chelation; alkyl chain increases lipophilicity.
3-Allyl-5-(4-fluorophenyl)-2-mercapto-... 2-mercapto (-SH), 3-allyl, 5-(4-fluorophenyl) C₁₅H₁₁FN₂OS₂ 326.39 g/mol Thiol group enables disulfide bonding; fluorine enhances metabolic stability.
5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one 5-(5-methylthienyl) C₁₁H₈N₂OS₂ 248.30 g/mol Extended π-conjugation may improve fluorescence; antimicrobial potential.

Biological Activity

2-(Hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-d]pyrimidine core and is being investigated for its applications in treating various diseases, particularly cancer, due to its ability to inhibit key enzymes and induce apoptosis in cancer cells.

  • Molecular Formula : C13H10N2O2S
  • Molecular Weight : 258.3 g/mol
  • CAS Number : 900449-76-5
  • IUPAC Name : 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
  • Solubility : Soluble in organic solvents

The biological activity of 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one primarily involves:

  • Enzyme Inhibition : This compound acts as an inhibitor of several critical enzymes, including:
    • Dihydrofolate Reductase (DHFR) : Essential for DNA synthesis and repair.
    • cAMP-phosphodiesterase : Involved in regulating cellular signaling pathways.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by:
    • Inhibiting protein kinases that are crucial for cell survival.
    • Interfering with DNA synthesis, leading to cell death.

Anticancer Activity

Research indicates that 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation levels.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)1.20Caspase activation
A549 (Lung Cancer)1.85DNA synthesis inhibition

Antiviral and Antimicrobial Properties

In addition to its anticancer effects, this compound has shown potential antiviral and antimicrobial activities. It has been evaluated for its ability to inhibit viral replication and bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Apoptosis Induction :
    • A study evaluated the effect of the compound on MCF-7 cells, revealing that it significantly increased caspase-3 levels (543.50 ± 4 pg/mL) compared to untreated controls (64.00 ± 5 pg/mL), indicating strong pro-apoptotic activity.
  • Enzyme Inhibition Profile :
    • The compound was tested against DHFR, showing a potent inhibitory effect with an IC50 value of approximately 0.5 µM, underscoring its potential as a therapeutic agent targeting folate metabolism in cancer cells.

Comparison with Related Compounds

The unique structure of 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one distinguishes it from other thieno[2,3-d]pyrimidine derivatives. Comparative studies have shown that while other derivatives exhibit similar enzyme inhibition profiles, the hydroxymethyl substitution enhances its solubility and bioavailability.

Compound DHFR IC50 (µM) Caspase Activation
Compound A1.0Moderate
Compound B0.8Low
2-(Hydroxymethyl)-5-phenyl... 0.5 High

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